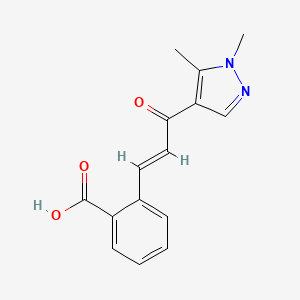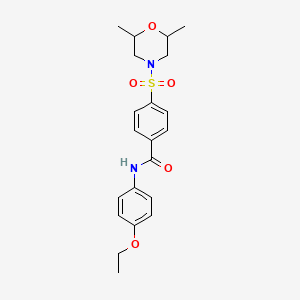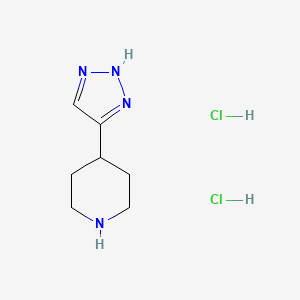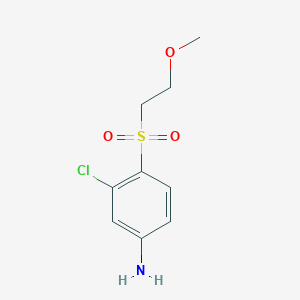
Methyl (2R)-1-(5-fluorosulfonyloxypyridine-3-carbonyl)pyrrolidine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2R)-1-(5-fluorosulfonyloxypyridine-3-carbonyl)pyrrolidine-2-carboxylate, also known as MSOP, is a chemical compound that has been widely studied for its potential applications in scientific research. MSOP is a highly potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes in the brain.
作用機序
Methyl (2R)-1-(5-fluorosulfonyloxypyridine-3-carbonyl)pyrrolidine-2-carboxylate acts as a highly potent and selective antagonist of the NMDA receptor. It binds to the glycine-binding site of the receptor, which is located on the NR1 subunit, and prevents the binding of glycine, which is an essential co-agonist for the activation of the receptor. This leads to the inhibition of the NMDA receptor-mediated synaptic transmission and plasticity.
Biochemical and Physiological Effects:
The blockade of the NMDA receptor by this compound has several biochemical and physiological effects. For example, it leads to the inhibition of LTP, which is a cellular mechanism underlying learning and memory processes. It also leads to the inhibition of the release of various neurotransmitters, such as glutamate, dopamine, and acetylcholine, which are involved in various physiological and pathological processes. Furthermore, the blockade of the NMDA receptor by this compound has been shown to have neuroprotective effects in various animal models of neurological disorders.
実験室実験の利点と制限
One of the main advantages of using Methyl (2R)-1-(5-fluorosulfonyloxypyridine-3-carbonyl)pyrrolidine-2-carboxylate in lab experiments is its high potency and selectivity for the NMDA receptor. This allows for precise and specific manipulation of the receptor function, which is crucial for investigating its role in various physiological and pathological processes. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to use in certain experimental setups.
将来の方向性
There are several future directions for research on Methyl (2R)-1-(5-fluorosulfonyloxypyridine-3-carbonyl)pyrrolidine-2-carboxylate. One of the main areas of research is the development of more potent and selective NMDA receptor antagonists based on the structure of this compound. Another area of research is the investigation of the role of the NMDA receptor in various neurological disorders, and the potential therapeutic applications of NMDA receptor antagonists, such as this compound, in these disorders. Furthermore, the development of new methods for the delivery of this compound to the brain, such as nanoparticle-based drug delivery systems, could enhance its efficacy and reduce its side effects.
合成法
The synthesis of Methyl (2R)-1-(5-fluorosulfonyloxypyridine-3-carbonyl)pyrrolidine-2-carboxylate involves several steps, starting from commercially available starting materials. The first step involves the protection of the pyridine nitrogen with a tert-butyldimethylsilyl (TBDMS) group, followed by the nucleophilic substitution of the pyridine ring with a fluorosulfonyl group. The resulting intermediate is then treated with a chiral auxiliary, which leads to the formation of the desired enantiomer. Finally, the carboxylic acid group is esterified with methyl alcohol to yield the final product. The overall yield of the synthesis is around 10-15%.
科学的研究の応用
Methyl (2R)-1-(5-fluorosulfonyloxypyridine-3-carbonyl)pyrrolidine-2-carboxylate has been extensively studied for its potential applications in scientific research. It is commonly used as a tool compound to investigate the role of the NMDA receptor in various physiological and pathological processes. For example, this compound has been used to study the role of the NMDA receptor in synaptic plasticity, long-term potentiation (LTP), and learning and memory processes. It has also been used to investigate the involvement of the NMDA receptor in various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
特性
IUPAC Name |
methyl (2R)-1-(5-fluorosulfonyloxypyridine-3-carbonyl)pyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O6S/c1-20-12(17)10-3-2-4-15(10)11(16)8-5-9(7-14-6-8)21-22(13,18)19/h5-7,10H,2-4H2,1H3/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTWNMXYDDSLGFQ-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCN1C(=O)C2=CC(=CN=C2)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CCCN1C(=O)C2=CC(=CN=C2)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(E)-[2,2,2-trifluoro-1-[1-(4-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]ethylidene]amino] benzoate](/img/structure/B2492376.png)
![N-[2-(Dimethylamino)-1-(4-methylphenyl)ethyl]prop-2-enamide](/img/structure/B2492377.png)



![Ethyl 2-[1-(aminomethyl)cyclopentyl]acetate](/img/structure/B2492387.png)


![N-(2,4-difluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2492390.png)

![N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-4-methyltetrahydro-1(2H)-pyrazinecarboxamide](/img/structure/B2492394.png)

![N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2492397.png)
![[2-(Dimethylamino)ethyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B2492398.png)